molecular formula C9H20O2Si B1275740 1-(tert-Butyldimethylsilyloxy)-2-propanone CAS No. 74685-00-0

1-(tert-Butyldimethylsilyloxy)-2-propanone

Cat. No. B1275740
CAS RN: 74685-00-0
M. Wt: 188.34 g/mol
InChI Key: LHYDYTSJUGPFLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the introduction of a tert-butyldimethylsilyloxy group to a propanone molecule. The reaction typically proceeds through silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) as the silylating agent . The resulting compound is a stable silyl ether.


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 62°C at 9 mmHg .
  • Refractive Index : n₂₀/D = 1.429 (literature value) .
  • Density : 0.863 g/mL at 25°C (literature value) .

Scientific Research Applications

1-(tert-Butyldimethylsilyloxy)-2-propanone, also known as (tert-Butyldimethylsiloxy)acetaldehyde, is a chemical compound with the molecular formula C8H18O2Si . It’s often used in the field of organic chemistry, particularly in the synthesis of other complex organic compounds .

One of the key features of this compound is its stability. The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more suitable for use as a protecting group in organic synthesis .

The compound can be synthesized by reacting alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of N-methylimidazole . The resulting tert-butyldimethylsilyl ethers are stable to aqueous base but can be converted back to the alcohols under acidic conditions .

    Synthesis of Pretomanid

    This compound has been used in the synthesis of Pretomanid, a drug used to treat extensively drug-resistant tuberculosis (XDR-TB) and multidrug-resistant tuberculosis (MDR-TB) . The synthetic strategy involves the preparation of a key intermediate from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin through nucleophilic substitution, hydrolysis, and silicon etherification reactions .

    Chemoselective Cleavage of Silyl Ethers

    The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers . This makes it suitable for use in chemoselective cleavage of silyl ethers, where the stability of the tert-butyldimethylsilyloxy group allows it to remain intact while other silyl ethers are cleaved .

    Synthesis of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene

    This compound can be used to synthesize 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene , a compound that could have potential applications in organic synthesis .

    Protection of Hydroxyl Compounds

    This compound can be used in the protection of hydroxyl compounds . The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable and holds more promise for such applications . When the commercially available tert-butyldimethylsilyl chloride (TBDMS-Cl) was initially used as a silylation agent, it was found by E. J. Corey to react very slowly and to give unsatisfactory yields with alcohols . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent proved to be effective, and resulted in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .

properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYDYTSJUGPFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399591
Record name 1-(tert-Butyldimethylsilyloxy)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyldimethylsilyloxy)-2-propanone

CAS RN

74685-00-0
Record name 1-(tert-Butyldimethylsilyloxy)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a DCM (5 mL) solution of 1-hydroxypropan-2-one (500 mg, 6.8 mmol), DMAP (41 mg, 0.34 mmol) and Et3N (1.2 mL, 8.16 mmol) was added TBSCl (1.133 g, 7.5 mmol) at 0° C. under nitrogen atmosphere. The mixture was stirred at r.t. for 2 h. Then the mixture was added water and extracted with EtOAc. The organic layer was purified by silica gel chromatography using PE/EA (10/1) to give the title compound (950 mg, 75%). EDI-MS (M+1): 189. 1H NMR (300 MHz, CDCl3) δ 4.057 (s, 2H), 2.080 (s, 3H), 0.832 (s, 9H), 0.001 (s, 6H).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.133 g
Type
reactant
Reaction Step One
Name
Quantity
41 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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